molecular formula C14H20N4O B2777540 N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide CAS No. 338977-05-2

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide

Cat. No.: B2777540
CAS No.: 338977-05-2
M. Wt: 260.341
InChI Key: XKWAITIWPHKXTF-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide” is an organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a phenylpiperazine core, with a carboxamide group attached at one position, and a dimethylamino group attached via a methylene bridge at another position .

Scientific Research Applications

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives, like N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide, have been identified as a versatile scaffold in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. The patent review by Maia, Tesch, and Fraga (2012) highlights the underutilization of this molecular framework despite its proven druglikeness and suggests its potential in various therapeutic fields through appropriate substitutions Maia, R. C., Tesch, R., & Fraga, C. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 22, 1169-1178..

Kinetics and Mechanism of Formation in Water

Sharma (2012) discusses the kinetics and mechanisms of N-nitrosodimethylamine (NDMA) formation in water, a compound related to dimethylamino derivatives. This review provides insight into the environmental impact and challenges posed by the presence of such compounds in water sources, emphasizing the need for efficient detection and removal methods Sharma, V. (2012). Kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water – A review. Separation and Purification Technology, 88, 1-10..

Amyloid Imaging in Alzheimer's Disease

Nordberg's research (2007) explores the use of amyloid imaging ligands, including phenylpiperazine derivatives, for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. This application demonstrates the compound's utility in understanding the pathophysiological mechanisms and enabling early detection of Alzheimer's disease Nordberg, A. (2007). Amyloid imaging in Alzheimer's disease. Neuropsychologia, 46, 1636-1641..

Environmental and Biological Implications

Lin (1986) delves into the environmental toxicology of naturally occurring amines and amides, indicating the significance of such compounds, including dimethylamine derivatives, in the formation of carcinogenic N-nitroso compounds. This work underscores the environmental and health considerations of phenylpiperazine derivatives Lin, J. K. (1986). Food-borne amines and amides as potential precursors of endogenous carcinogens. Proceedings of the National Science Council, Republic of China. Part B, Life sciences, 10(1), 20-34..

Properties

IUPAC Name

(NE)-N-(dimethylaminomethylidene)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-16(2)12-15-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWAITIWPHKXTF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.